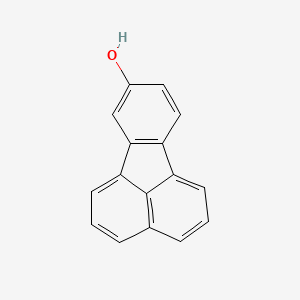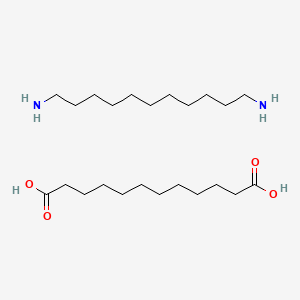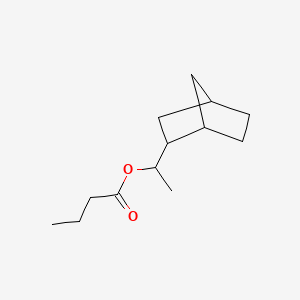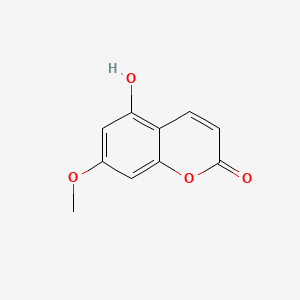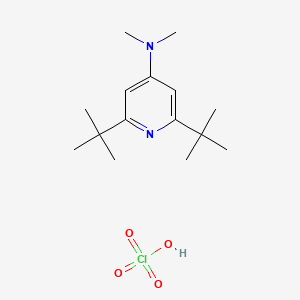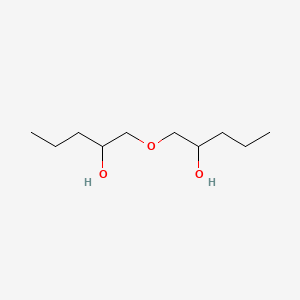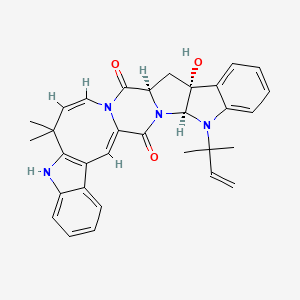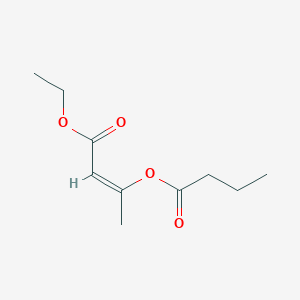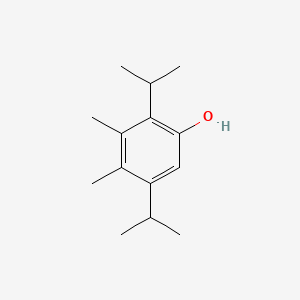
2,5-Diisopropyl-3,4-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the benzene ring. It is used in various scientific and industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl-3,4-xylenol can be synthesized through several methods. One common approach involves the alkylation of 3,4-xylenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,5-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in antiseptics.
Industry: Utilized in the production of resins, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-3,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, disrupting their structure and function. This disruption can lead to the leakage of cellular contents and ultimately cell death. The compound’s phenolic nature also allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diisopropyl-3,5-xylenol
- 2,4,6-Triisopropyl-m-cresol
- 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
Uniqueness
2,5-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
60834-76-6 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3 |
InChI Key |
MEWKMHMKBLDOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


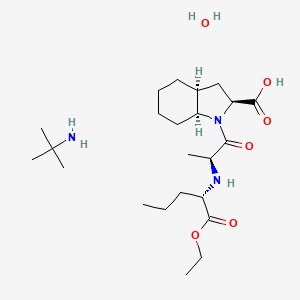
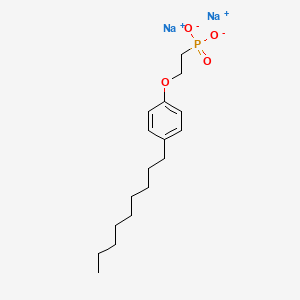
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
